molecular formula C7H5BrF2S B12861769 3-(Difluoromethylthio)bromobenzene

3-(Difluoromethylthio)bromobenzene

Cat. No.: B12861769
M. Wt: 239.08 g/mol
InChI Key: MGJWSBPDOZDFKN-UHFFFAOYSA-N
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Description

3-(Difluoromethylthio)bromobenzene is a halogenated aromatic compound featuring a bromine atom and a difluoromethylthio (-SCF₂H) group attached to a benzene ring. The bromine atom facilitates electrophilic substitution reactions, while the difluoromethylthio group modulates lipophilicity and metabolic stability, enhancing bioavailability and target selectivity.

Properties

IUPAC Name

1-bromo-3-(difluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWSBPDOZDFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylthio)bromobenzene typically involves the reaction of 3-bromothiophenol with sodium chlorodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for about an hour . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-(Difluoromethylthio)bromobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylthio)bromobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Products where the bromine atom is replaced by other functional groups.

    Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.

    Cross-Coupling: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-(Difluoromethylthio)bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylthio)bromobenzene in chemical reactions involves the reactivity of the bromine atom and the difluoromethylthio group. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethylthio group can participate in various transformations due to its electron-withdrawing properties. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse chemical products .

Comparison with Similar Compounds

Structural Analogs: Fluorinated Thioether Derivatives

3-(Trifluoromethylthio)bromobenzene

  • Molecular Formula : C₇H₄BrF₃S vs. C₇H₅BrF₂S (target compound).
  • Molecular Weight : 257.06 g/mol (trifluoro) vs. ~239 g/mol (difluoro) .
  • Electronic Effects : The trifluoromethyl (-SCF₃) group is more electron-withdrawing than -SCF₂H, reducing the benzene ring’s electron density. This difference influences reactivity in electrophilic substitutions and interactions with biological targets.
  • Applications : Both compounds are used in agrochemicals and pharmaceuticals, but the trifluoro derivative’s stronger electron-withdrawing nature may enhance resistance to oxidative metabolism, prolonging activity .

Other Fluorinated Bromobenzenes

  • 4-Fluoro-3-nitrobenzene : Nitro groups increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, nitro groups are metabolically reactive, unlike the stable thioether linkage in 3-(difluoromethylthio)bromobenzene .
  • Lipophilic 4-Hydroxyalkyl Bromobenzene : The hydroxyalkyl group enhances solubility but reduces metabolic stability compared to fluorinated thioethers .
Physicochemical Properties
Property 3-(Difluoromethylthio)bromobenzene 3-(Trifluoromethylthio)bromobenzene Bromobenzene
Molecular Weight (g/mol) ~239 257.06 157.01
Substituents -Br, -SCF₂H -Br, -SCF₃ -Br
LogP (Predicted) ~2.8 (high lipophilicity) ~3.2 ~2.5
Metabolic Stability Moderate (fluorine reduces oxidation) High Low

Notes: LogP values estimated using fragment-based methods. Bromobenzene’s low metabolic stability is linked to rapid epoxidation .

Metabolic Pathways
  • Bromobenzene : Metabolized via cytochrome P450 to reactive epoxides (e.g., 3,4-bromobenzene oxide), which are detoxified by epoxide hydrolase or conjugated with glutathione .
  • Fluorinated Derivatives: The -SCF₂H group in 3-(difluoromethylthio)bromobenzene may divert metabolism away from epoxide formation, reducing hepatotoxicity. Fluorine’s electronegativity stabilizes the thioether bond, slowing oxidative cleavage compared to non-fluorinated analogs .

Biological Activity

3-(Difluoromethylthio)bromobenzene is an organosulfur compound characterized by a bromine atom and a difluoromethylthio group attached to a benzene ring. Its unique chemical structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including interaction studies, potential applications, and relevant case studies.

The chemical formula of 3-(Difluoromethylthio)bromobenzene is C7H5BrF2S. The presence of the difluoromethylthio group significantly influences its reactivity and interactions with biological targets. Below is a comparison table highlighting its structural uniqueness relative to similar compounds:

Compound NameStructureUnique Features
BromobenzeneC6H5BrSimplest aryl halide; lacks sulfur and fluorine
3-BromothiophenolC6H4BrSContains sulfur but lacks fluorination
1-Bromo-2,3-difluorobenzeneC6H3BrF2Contains two fluorine atoms but different position
4-(Difluoromethylthio)anilineC7H6F2NSAmino group instead of bromine

Biological Activity

Research indicates that 3-(Difluoromethylthio)bromobenzene exhibits various biological activities, primarily through its interaction with different biological targets. Some key areas of investigation include:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
  • Enzyme Inhibition : Interaction studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for diseases such as cancer.
  • Cellular Assays : Preliminary cellular assays indicate potential cytotoxic effects on specific cancer cell lines, warranting further exploration into its anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of various organosulfur compounds, including 3-(Difluoromethylthio)bromobenzene. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
  • Enzyme Interaction : Research focusing on enzyme inhibition revealed that 3-(Difluoromethylthio)bromobenzene interacts with protein kinases involved in cell signaling pathways. This interaction could lead to the development of novel therapeutic agents targeting cancer or inflammatory diseases .
  • Cytotoxicity Assays : In vitro studies conducted on several cancer cell lines indicated that the compound exhibits dose-dependent cytotoxic effects. The mechanism of action appears to involve apoptosis induction, making it a candidate for further anticancer drug development .

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